1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one
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Overview
Description
The compound “5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE” is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Synthesis Analysis
A related compound, “4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile”, was synthesized for the first time in a 40% yield by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system (reflux, 6 h) .
Molecular Structure Analysis
The molecular structure of “5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE” consists of a thiophene ring fused to a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions of these types of compounds can vary. For instance, the Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound “2-(Benzylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” include a density of 1.4±0.1 g/cm3, a molar refractivity of 88.5±0.5 cm3, and a polar surface area of 82 Å2 .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research on related compounds often involves complex synthesis processes to explore their chemical properties and potential applications. For example, compounds with similar structures have been synthesized through methods involving base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, demonstrating a versatile approach to creating amino-substituted benzo[b]pyrimido[5,4-f]azepines (Acosta Quintero et al., 2018). These methods highlight the flexibility in designing and synthesizing complex heterocyclic compounds.
Chemical Transformations : The reactivity of similar compounds towards different reagents opens up possibilities for generating a wide range of derivatives, each with potentially unique properties and applications. For instance, sulfur-containing poly-condensed heterocyclic derivatives from 1,3-benzothiazole have been prepared, showcasing the ability to create compounds with varied biological activities through targeted chemical transformations (El-Gazzar & Hafez, 2008).
Potential Biological Activities
Antimicrobial and Antifungal Potential : The synthesis and biological evaluation of new compounds often aim to discover potential antimicrobial and antifungal agents. Research has demonstrated that derivatives of pyrimidine and pyrazole, synthesized through microwave irradiative cyclocondensation, have been evaluated for their insecticidal and antimicrobial potential, showing promising results against specific microorganisms (Deohate & Palaspagar, 2020).
Antitumor and Analgesic Activities : Compounds with structural similarities have been synthesized and assessed for their antitumor and analgesic activities. For example, research on 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has explored their potential as analgesic agents based on their high potency in mouse models and minimal gastrointestinal side effects (Muchowski et al., 1985).
Mechanism of Action
Future Directions
Future directions could involve further exploration of the synthesis, properties, and potential applications of these types of compounds. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .
properties
IUPAC Name |
1-benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c27-22(15-8-2-1-3-9-15)26-13-7-6-12-18(23(26)28)30-21-19-16-10-4-5-11-17(16)29-20(19)24-14-25-21/h1-3,8-9,14,18H,4-7,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJKIYXJCHCXMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C4=C(S3)CCCC4)C(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one |
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